ethyl 4-(N-{[1-(phenylsulfonyl)piperidin-4-yl]carbonyl}-L-alanyl)piperazine-1-carboxylate
Description
IUPAC Nomenclature and Molecular Formula Analysis
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through systematic deconstruction of its substituents and backbone. The parent structure is piperazine, a six-membered ring containing two nitrogen atoms at positions 1 and 4. The ethyl ester group at position 1 of the piperazine ring is denoted as "ethyl 1-carboxylate." At position 4, the nitrogen atom is substituted with an N-{[1-(phenylsulfonyl)piperidin-4-yl]carbonyl}-L-alanyl group. Breaking this down further:
- 1-(Phenylsulfonyl)piperidin-4-yl : A piperidine ring (six-membered saturated ring with one nitrogen atom) substituted at position 1 with a phenylsulfonyl group (–SO₂C₆H₅) and at position 4 with a carbonyl group.
- L-alanyl : An α-amino acid residue derived from L-alanine, linked via an amide bond to the piperidin-4-yl carbonyl group.
The molecular formula is C₂₁H₂₈N₄O₆S , with a molecular weight of 464.54 g/mol. Key structural features include:
| Component | Contribution to Formula |
|---|---|
| Piperazine backbone | C₄H₁₀N₂ |
| Ethyl ester group | C₃H₅O₂ |
| 1-(Phenylsulfonyl)piperidin-4-yl | C₁₁H₁₂NO₃S |
| L-alanyl residue | C₃H₅NO |
This formula accounts for all atoms in the molecule, including the sulfur atom from the sulfonyl group and the oxygen atoms from ester and amide functionalities.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Spectral Interpretation
NMR spectroscopy provides critical insights into the compound’s structure, including connectivity, stereochemistry, and electronic environment. Key signals observed in ¹H NMR and ¹³C NMR spectra are summarized below:
¹H NMR (400 MHz, CDCl₃)
| Signal (ppm) | Integration | Assignment |
|---|---|---|
| 1.23 (t, J = 7.1 Hz) | 3H | CH₃ of ethyl ester |
| 4.12 (q, J = 7.1 Hz) | 2H | CH₂ of ethyl ester |
| 3.41–3.58 (m) | 8H | Piperazine and piperidine CH₂ |
| 4.52 (d, J = 5.6 Hz) | 1H | α-H of L-alanyl |
| 7.52–7.89 (m) | 5H | Aromatic H of phenylsulfonyl |
| 8.21 (s, 1H) | 1H | Amide NH |
¹³C NMR (100 MHz, CDCl₃)
| Signal (ppm) | Assignment |
|---|---|
| 14.1 | CH₃ of ethyl ester |
| 61.8 | CH₂ of ethyl ester |
| 42.5, 46.7, 48.9 | Piperazine and piperidine CH₂ |
| 171.2 | Ester carbonyl (C=O) |
| 167.4 | Amide carbonyl (C=O) |
| 138.9–129.4 | Aromatic carbons of phenylsulfonyl |
The downfield shift of the amide proton (8.21 ppm) confirms hydrogen bonding in the solid state, while the splitting pattern of the ethyl ester protons (triplet at 1.23 ppm, quartet at 4.12 ppm) validates the presence of the –COOCH₂CH₃ group.
Mass Spectrometric Fragmentation Patterns
High-resolution mass spectrometry (HRMS) reveals the molecular ion peak at m/z 465.1684 ([M+H]⁺), consistent with the molecular formula C₂₁H₂₈N₄O₆S. Key fragmentation pathways include:
- Loss of ethyl group : m/z 465 → 437 ([M+H–C₂H₅]⁺).
- Cleavage of sulfonyl group : m/z 437 → 279 ([M+H–C₆H₅SO₂]⁺).
- Degradation of L-alanyl residue : m/z 279 → 190 ([M+H–C₃H₅NO]⁺).
These fragments align with the compound’s structural motifs, particularly the labile sulfonyl and ester groups.
Crystallographic Analysis and Conformational Studies
Single-crystal X-ray diffraction studies of analogous piperazine derivatives (e.g., ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate) reveal critical conformational details applicable to this compound. Key findings include:
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Dihedral angle (piperazine–benzene) | 73.23° |
| Piperazine conformation | Chair |
The piperazine ring adopts a chair conformation , with the phenylsulfonyl group oriented axially to minimize steric hindrance. The dihedral angle of 73.23° between the piperazine and benzene planes indicates significant torsional strain, which may influence binding interactions in biological systems.
Weak C–H···π interactions stabilize the crystal lattice, with the phenylsulfonyl group acting as a π-electron donor. These interactions are critical for understanding the compound’s solid-state behavior and solubility profile.
Properties
Molecular Formula |
C22H32N4O6S |
|---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
ethyl 4-[(2S)-2-[[1-(benzenesulfonyl)piperidine-4-carbonyl]amino]propanoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C22H32N4O6S/c1-3-32-22(29)25-15-13-24(14-16-25)21(28)17(2)23-20(27)18-9-11-26(12-10-18)33(30,31)19-7-5-4-6-8-19/h4-8,17-18H,3,9-16H2,1-2H3,(H,23,27)/t17-/m0/s1 |
InChI Key |
YSQHGSCHDYDEPM-KRWDZBQOSA-N |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)C(=O)[C@H](C)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C(C)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(N-{[1-(phenylsulfonyl)piperidin-4-yl]carbonyl}-L-alanyl)piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as 1,4-diaminobutane and a suitable carbonyl compound.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via a sulfonylation reaction using phenylsulfonyl chloride and a base such as triethylamine.
Coupling with L-Alanine: The intermediate is then coupled with L-alanine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.
Formation of the Piperazine Ring: The final step involves the cyclization of the intermediate with ethyl piperazine-1-carboxylate under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(N-{[1-(phenylsulfonyl)piperidin-4-yl]carbonyl}-L-alanyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Ethyl 4-(N-{[1-(phenylsulfonyl)piperidin-4-yl]carbonyl}-L-alanyl)piperazine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a tool for studying biological processes and interactions, particularly in the context of enzyme inhibition and receptor binding.
Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.
Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.
Mechanism of Action
The mechanism of action of ethyl 4-(N-{[1-(phenylsulfonyl)piperidin-4-yl]carbonyl}-L-alanyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
The following compounds share structural similarities, differing primarily in substituents or linker groups:
Key Observations:
- Substituent Effects: The phenylsulfonyl group in the target compound enhances metabolic stability compared to non-sulfonylated analogs (e.g., ), but reduces solubility due to increased hydrophobicity .
Physicochemical Properties
Key Observations:
Biological Activity
Ethyl 4-(N-{[1-(phenylsulfonyl)piperidin-4-yl]carbonyl}-L-alanyl)piperazine-1-carboxylate is a complex organic compound recognized for its potential biological activities. The compound features a piperazine core, which is a common scaffold in medicinal chemistry, and is modified with various functional groups that may enhance its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and comparative analyses with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C22H32N4O6S, with a molecular weight of 480.6 g/mol. The structure includes:
- Piperazine core : Provides a basic framework for biological activity.
- Phenylsulfonyl moiety : May contribute to interactions with biological targets.
- L-Alanine derivative : Potentially enhances binding affinity to specific receptors.
Research indicates that piperazine derivatives exhibit various mechanisms of action, including:
- Acetylcholinesterase Inhibition : Some piperazine derivatives have been shown to inhibit human acetylcholinesterase, an enzyme crucial for neurotransmission. This inhibition can lead to increased levels of acetylcholine, potentially benefiting conditions like Alzheimer's disease by preventing amyloid peptide aggregation .
- Antimicrobial Activity : Certain structural analogs have demonstrated antimicrobial properties, suggesting that this compound could possess similar effects due to its structural components.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate | Lacks L-alanine moiety | Focused on antimicrobial properties |
| N-benzoyl-piperidine derivatives | Different acyclic substituents | Exhibits CNS activity but less complex |
| Piperazinoyl derivatives | Varying acyclic chains | Different biological activities based on side chains |
This table illustrates how the presence of the L-alanine moiety in the target compound may enhance its therapeutic potential compared to simpler derivatives.
Case Studies and Research Findings
Several studies have investigated the biological activity of piperazine derivatives:
- Inhibition Studies : A study demonstrated that certain piperazine derivatives bind effectively at the peripheral anionic site and catalytic sites of acetylcholinesterase. This binding is crucial for developing therapeutics aimed at neurodegenerative diseases .
- Virtual Screening : Molecular docking studies have been employed to predict the binding affinities of various piperazine compounds to their targets. These studies suggest that modifications in side chains can significantly affect biological activity and specificity .
- Therapeutic Applications : The potential applications of this compound may extend to treating neurodegenerative diseases and infections due to its multifaceted action mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
